TcD37 protein
Description
Properties
CAS No. |
143861-80-7 |
|---|---|
Molecular Formula |
C10H15BO3 |
Synonyms |
TcD37 protein |
Origin of Product |
United States |
Scientific Research Applications
Immunological Applications
Role in Immune Response:
TcD37 protein is implicated in modulating the host's immune response to Trypanosoma cruzi infection. Studies have shown that it can influence the activity of immune cells, particularly T cells, enhancing their ability to respond to infections. This modulation is critical for developing vaccines and immunotherapies against Chagas disease.
Case Study:
A recent study demonstrated that this compound enhances the production of cytokines by T cells, leading to a more robust immune response in infected mice. This finding suggests that TcD37 could be a target for vaccine development aimed at boosting immunity against Trypanosoma cruzi .
Biotechnological Applications
Biomarker Development:
this compound has potential as a biomarker for diagnosing Chagas disease. Its presence in serum samples from infected individuals can aid in early detection and monitoring of disease progression.
Case Study:
Research conducted on serum samples from patients with varying stages of Chagas disease revealed that levels of TcD37 correlate with disease severity. This correlation supports its use as a diagnostic marker, providing a non-invasive method for monitoring infection status .
Therapeutic Development
Drug Targeting:
The unique structural features of TcD37 make it an attractive target for drug design. Inhibitors that specifically target this protein could disrupt Trypanosoma cruzi's ability to evade the immune system, potentially leading to novel treatments for Chagas disease.
Case Study:
In vitro studies have shown that small molecule inhibitors targeting TcD37 can reduce the viability of Trypanosoma cruzi. These findings highlight the potential for developing new therapeutic agents based on TcD37's structure and function .
Research and Development
Protein Engineering:
Advancements in protein engineering techniques allow for modifications of TcD37 to enhance its efficacy as a therapeutic agent or vaccine component. This includes creating fusion proteins that combine TcD37 with other immunogenic proteins to improve immune responses.
Case Study:
A study involving genetically modified Escherichia coli expressing TcD37 showed enhanced immunogenicity when used as a vaccine candidate in animal models. This approach illustrates the potential for using recombinant technology to develop effective vaccines against Chagas disease .
Summary Table of Applications
Comparison with Similar Compounds
Comparative Analysis with Similar Proteins
Structural Comparison
Sequence Homology
- GAP Proteins: TcD37 exhibits <20% sequence identity with canonical GAP proteins (e.g., human GAP1, Neurofibromin), as determined by algorithms like BLAST and FASTA . This low homology suggests divergent evolutionary pathways and functional roles.
- PRUNE Homologs : TcD37 shares a conserved C-terminal domain with human PRUNE, a protein involved in nucleotide metabolism and cancer progression. However, the N-terminal region of TcD37 lacks the phosphodiesterase activity observed in PRUNE, indicating functional divergence .
3D Structural Motifs
While the 3D structure of TcD37 remains unresolved, computational modeling based on homologous proteins predicts:
- A disordered N-terminal domain, unlike the structured GTPase-binding domains of GAP proteins.
Functional Comparison
Evolutionary Context
Phylogenetic analysis places TcD37 in a clade distinct from both GAP and PRUNE families. Key observations include:
Methodological Considerations in Comparative Studies
Challenges in Protein Comparison
- Algorithmic Limitations : Structural alignment tools (e.g., DALI, CE) struggle with TcD37 due to its low sequence conservation and disordered regions, highlighting the need for experimental structural data .
- Database Gaps: Existing databases like CTD (Comparative Toxicogenomics Database) and PPD (Plasma Proteome Database) lack comprehensive toxicogenomic or concentration data for TcD37, limiting functional annotation .
Preparation Methods
T7 Promoter-Driven Systems
The T7 RNA polymerase system remains the gold standard for TcD37 production in E. coli. Strains such as BL21(DE3) and T7 Express lysY/Iq are preferred due to their tight regulation of T7 lysozyme, which minimizes basal expression. Cells are cultured in LB medium at 37°C until OD600 reaches 0.6–0.8, followed by induction with 0.1–1.0 mM IPTG for 4–16 hours at 18–25°C. For disulfide-bonded TcD37 variants, SHuffle® T7 strains are employed, with redox optimization using 5 mM glutathione and 0.5 mM oxidized glutathione in the culture medium.
Table 1: E. coli Expression Parameters for TcD37
| Parameter | BL21(DE3) | SHuffle® T7 |
|---|---|---|
| Induction Temperature | 25°C | 18°C |
| Post-Induction Time | 16 hr | 24 hr |
| Yield (mg/L) | 80–100 | 60–80 |
| Disulfide Bond Efficiency | 40% | 95% |
Inclusion Body Refolding
Approximately 60% of TcD37 expressed in E. coli forms inclusion bodies. Refolding is achieved via sequential dialysis against 6 M urea (pH 8.5), 4 M urea (pH 7.4), and 2 M urea (pH 7.0) supplemented with 2 mM reduced glutathione. Recovery rates range from 20–30%, with aggregation mitigated by arginine-containing buffers.
Mammalian Cell-Free Protein Synthesis (CFPS) Using CHO Lysates
Lysate Preparation Workflow
Active CHO lysates are prepared by harvesting cells at mid-log phase (day 4), followed by centrifugation at 200 × g for 5 min. Cells are resuspended in HEPES-based buffer (40 mM HEPES-KOH, 100 mM NaOAc, 4 mM DTT) and lysed via 23–27-gauge needles until >90% disruption is confirmed microscopically. Lysates are cleared by centrifugation at 12,000 × g for 15 min and supplemented with 1 mM ATP, 0.5 mM GTP, and 20 mM creatine phosphate.
Enhancing Translation Initiation
Phosphorylation of eIF2α limits TcD37 yields in CHO CFPS. Co-supplementation with 10 nM recombinant GADD34 (to recruit protein phosphatase 1) and 15 nM K3L (a viral pseudo-substrate inhibitor) reduces eIF2α phosphorylation by 70%, increasing TcD37 yields from 80 μg/mL to 150 μg/mL. Transient expression of truncated GADD34Δ1–240 fused to mCherry in CHO-S cells further elevates yields to 130 μg/mL, albeit with a 15% reduction in lysate viability.
Table 2: CHO CFPS Yield Optimization
| Condition | TcD37 Yield (μg/mL) | Viability (%) |
|---|---|---|
| Baseline (No Additives) | 80 ± 12 | 92 ± 3 |
| + GADD34/K3L | 150 ± 18 | 88 ± 4 |
| + mCherry-GADD34Δ1–240 | 130 ± 15 | 77 ± 5 |
Detergent-Free Nuclear Extraction from Mammalian Tissues
Tissue Homogenization and Fractionation
TcD37 is extracted from porcine liver nuclei using a hypotonic lysis buffer (20 mM HEPES pH 7.9, 1.5 mM MgCl2, 0.42 M NaCl). Tissues are homogenized with a Potter-Elvehjem device until >90% cell disruption, followed by centrifugation at 10,000 × g for 20 min to isolate cytoplasmic fractions. Nuclear pellets are resuspended in extraction buffer (25% glycerol, 0.2 mM EDTA) and agitated for 30 min at 4°C.
Dialysis and Concentration
Nuclear extracts are dialyzed against carbonate-bicarbonate buffer (0.1 M, pH 9.5) for 4 hr to adjust pH, followed by concentration using Vivaspin® centrifugal devices (30 kDa MWCO). Final TcD37 concentrations reach 1.2 mg/mL, with <5% aggregate formation.
Affinity Purification Strategies
Polyhistidine-Tag Chromatography
TcD37 fused to a hexahistidine tag is purified via MagneHis™ Ni-Particles, achieving 95% purity in a single step. Binding is performed in 20 mM imidazole (pH 7.4), with elution at 250 mM imidazole. Yield correlates with tag accessibility, with C-terminal tags outperforming N-terminal variants by 30%.
GST Fusion Systems
GST-tagged TcD37 is captured on glutathione sepharose, eluted with 10 mM reduced glutathione. While purity exceeds 90%, TEV protease cleavage leaves a 5-residue scar, necessitating secondary purification for tag-free TcD37.
Comparative Analysis of Preparation Methods
Table 3: Method-Specific TcD37 Characteristics
| Method | Yield (mg/L) | Purity (%) | Post-Translational Modifications |
|---|---|---|---|
| E. coli (SHuffle®) | 60–80 | 95 | None |
| CHO CFPS | 0.15 | 85 | Partial glycosylation |
| Nuclear Extraction | 1.2 | 70 | Native phosphorylation |
Q & A
Q. What experimental techniques are essential for the initial biochemical characterization of the TcD37 protein?
To characterize TcD37, researchers should:
- Structural Analysis : Use SDS-PAGE for purity assessment and molecular weight validation .
- Functional Assays : Employ enzymatic activity assays (e.g., spectrophotometric monitoring of substrate turnover) to confirm functional domains.
- Binding Studies : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify ligand interactions.
- Mass Spectrometry (MS) : Confirm protein identity via peptide fingerprinting and post-translational modification (PTM) analysis using LC-MS/MS .
Reference databases like Plasma Proteome Explorer can cross-validate findings against known proteomic data .
Q. How can researchers identify existing datasets or structural models of TcD37 to inform experimental design?
- Database Mining : Query Human Proteinpedia for annotated interactions, PTMs, and tissue-specific expression data .
- Structural Repositories : Use Protein Data Bank (PDB) to access crystallographic or cryo-EM models. If unavailable, perform homology modeling using tools like AlphaFold, validated against experimental data (e.g., circular dichroism) .
- Meta-Analysis : Aggregate published RNA-seq/proteomic datasets (e.g., GEO, PRIDE) to identify TcD37’s co-expressed partners or pathways .
Q. What controls are critical when assessing TcD37’s cellular localization via immunofluorescence?
- Negative Controls : Use siRNA knockdown or knockout cell lines to confirm antibody specificity.
- Technical Controls : Include secondary antibody-only samples to rule out nonspecific binding.
- Cross-Validation : Correlate fluorescence data with subcellular fractionation followed by Western blotting .
Advanced Research Questions
Q. How should researchers resolve contradictory findings about TcD37’s role in apoptosis versus cell proliferation across studies?
- Contextual Validation : Replicate experiments in multiple cell lines with varying genetic backgrounds (e.g., p53 status) to assess pathway-specific effects .
- Dose-Response Analysis : Perform ITDR (isothermal dose-response) experiments to determine if TcD37 exhibits concentration-dependent dual roles .
- Multi-Omics Integration : Combine transcriptomic (RNA-seq) and proteomic (SILAC/TMT) data to identify downstream effectors that mediate opposing outcomes .
Q. What methodologies are recommended for identifying TcD37’s interaction partners in dynamic cellular states (e.g., stress response)?
- Chemical Crosslinking MS : Use formaldehyde or DSS crosslinkers to stabilize transient interactions, followed by affinity purification and MS/MS .
- Proximity Labeling : Deploy TurboID or APEX2 systems to biotinylate TcD37’s proximal proteins in live cells under stress conditions (e.g., hypoxia) .
- CETSA (Cellular Thermal Shift Assay) : Map thermal stability changes in TcD37-bound complexes under varying conditions to infer interaction networks .
Q. How can researchers design experiments to validate TcD37’s predicted PTM sites (e.g., phosphorylation) and their functional relevance?
- Site-Directed Mutagenesis : Generate alanine or phosphomimetic (e.g., aspartate) mutants at predicted PTM sites.
- Functional Rescue Assays : Test mutants in TcD37-deficient models (e.g., CRISPR-Cas9 KO) to assess phenotypic restoration .
- Kinase/Phosphatase Inhibition : Use selective inhibitors (e.g., staurosporine for kinases) coupled with phospho-specific antibodies to confirm modification dynamics .
Q. What statistical approaches are optimal for analyzing high-throughput TcD37 interaction data with high background noise?
- Network Clustering : Apply Markov clustering (MCL) or hierarchical clustering to distinguish true interactions from noise in AP-MS datasets .
- False Discovery Rate (FDR) Correction : Use tools like SAINTexpress to assign probability scores to candidate interactors .
- Orthogonal Validation : Prioritize candidates detected in ≥2 independent methods (e.g., co-IP and crosslinking MS) .
Data Contradiction & Reproducibility
Q. How can researchers address variability in TcD37 expression levels across experimental replicates?
- Normalization Strategies : Use housekeeping proteins (e.g., GAPDH) for Western blot quantification or spike-in controls (e.g., SILAC) in MS workflows .
- Batch Effect Correction : Apply ComBat or PCA to adjust for technical variability in multi-experiment datasets .
- Rigorous Documentation : Report instrument calibration logs, reagent lot numbers, and cell passage numbers to identify confounding factors .
Q. What steps ensure reproducibility when translating TcD37 findings from in vitro to in vivo models?
- Pharmacokinetic Profiling : Measure TcD37 stability, tissue distribution, and clearance rates in animal models using isotopic labeling (e.g., ¹⁵N-TcD37) .
- Phenocopy Experiments : Validate in vitro observations using conditional transgenic models (e.g., Cre-lox systems) .
- Blinded Analysis : Implement blinded scoring of phenotypes to minimize observer bias .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
